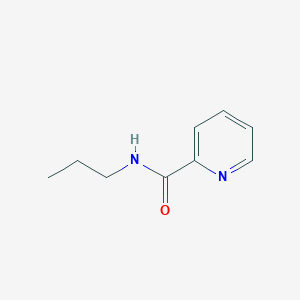

N-Propylpicolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N-propylpyridine-2-carboxamide |

InChI |

InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12) |

InChI Key |

ZKMAXNQPYAWJKG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Propylpicolinamide

Established Synthetic Pathways to N-Propylpicolinamide Core Structure

The formation of the this compound core structure is primarily achieved through established amidation and related reactions, starting from readily available picolinic acid derivatives.

Amidation Reactions from Picolinic Acid Derivatives

The most direct method for synthesizing this compound is the coupling of picolinic acid with propylamine (B44156). This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. One common approach involves converting picolinic acid into its acid chloride using reagents like thionyl chloride (SOCl₂). nih.gov This highly reactive intermediate then readily reacts with propylamine, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct, to form the desired amide. nih.gov

Alternatively, peptide coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid, often under milder conditions. For instance, coupling agents like 4-(4,6-dimethoxy Current time information in Bangalore, IN.atlantis-press.comsmolecule.comtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have been shown to be highly effective for the amidation of picolinic acid, achieving nearly quantitative yields at room temperature. researchgate.net This method simplifies purification, as the byproducts can be easily removed by an aqueous base extraction. researchgate.net

Routes Involving Halopicolinoyl Intermediates

Halogenated picolinic acid derivatives serve as crucial intermediates for the synthesis of both the core this compound structure and its functionalized analogues. A key intermediate, 4-chloropicolinoyl chloride, can be synthesized from 4-chloropicolinic acid. atlantis-press.com One method involves treating the acid with thionyl chloride (SOCl₂) to yield the corresponding acid chloride. nih.gov

This halopicolinoyl chloride is then reacted with propylamine to furnish the halo-substituted picolinamide (B142947). For example, 4-chloro-N-propylpicolinamide was synthesized by reacting 4-chloropicolinoyl chloride with a 30% solution of propylamine in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, achieving an 89% yield. atlantis-press.com This intermediate is valuable for subsequent functionalization of the pyridine (B92270) ring. atlantis-press.com

Interestingly, the chlorination of the pyridine ring can sometimes occur as an unintended side reaction. When picolinic acid is activated using thionyl chloride, particularly with prolonged reaction times or high temperatures, 4-chloro-N-alkyl-N-phenylpicolinamides have been isolated alongside the expected non-chlorinated products. nih.govnih.gov While unintentional, this provides a one-pot synthesis for 4-chloropicolinamide derivatives, which can be separated by column chromatography. nih.gov

| Step | Starting Material | Reagents | Product | Yield | Reaction Conditions |

|---|---|---|---|---|---|

| 1 | 4-Chloropicolinic acid | Thionyl chloride (SOCl₂), NaBr, DMF | 4-Chloropicolinoyl chloride | - | Stirred at 85 °C for 18 h. nih.gov |

| 2 | 4-Chloropicolinoyl chloride | Propylamine (30%) | 4-Chloro-N-propylpicolinamide | 89% | CH₂Cl₂ solvent, stirred at 0 °C for 4.5 hours. atlantis-press.com |

Optimization Strategies for Reaction Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing yield and process efficiency in the synthesis of this compound. Key parameters that can be adjusted include temperature, solvent, and the choice of catalyst or base.

For amidation reactions, temperature plays a significant role. Increasing the reaction temperature can substantially enhance the yield, even in the absence of a catalyst. researchgate.net The choice of base is also critical; in a model solvent-free amidation, using sodium hydride (NaH) as the base resulted in a significantly higher yield (80%) compared to other bases like potassium carbonate (K₂CO₃). researchgate.net

For couplings involving picolinic acid, the choice of coupling agent is a primary optimization point. While converting to the acid chloride is effective, it can require harsh conditions and may lead to side reactions like ring chlorination. nih.gov The use of modern coupling reagents like DMTMM allows the reaction to proceed under ambient conditions with high efficiency, offering a milder and often higher-yielding alternative. researchgate.net The development of automated and high-throughput screening methods, such as those using reinforcement learning bandit optimization models, is emerging as a powerful tool to efficiently discover the most generally applicable and optimal conditions for a given reaction class, which could be applied to picolinamide synthesis. nih.govnsf.gov

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| None | None | None | Ambient | 3% |

| None | None | None | 150 °C | 32% |

| None | K₂CO₃ | None | 150 °C | 39% |

| None | NaH | None | 150 °C | 80% |

Synthesis and Elaboration of this compound Analogues

The this compound scaffold can be readily modified at two key positions: the pyridine ring and the N-alkyl side chain, allowing for the synthesis of diverse analogues.

Functionalization of the Pyridine Ring System

The electron-deficient nature of the pyridine ring presents challenges for functionalization, often requiring specific strategies like C-H activation or the use of pre-functionalized starting materials. beilstein-journals.orgresearchgate.net

A prominent strategy for elaborating the this compound structure involves nucleophilic aromatic substitution on a halogenated precursor. A prime example is the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. atlantis-press.com This compound is prepared by reacting 4-chloro-N-propylpicolinamide with p-aminophenol in the presence of a base like potassium tert-butoxide. atlantis-press.com This reaction demonstrates the utility of the 4-chloro group as a handle for introducing new functional groups onto the pyridine ring system. atlantis-press.com Other functionalizations, such as nitration, have also been explored on the picolinamide scaffold, for instance, in the synthesis of N-propyl 5-nitropicolinamide.

Diversification of the N-Alkyl Side Chain

The N-alkyl side chain of the picolinamide is readily diversified by employing different primary or secondary amines in the amidation reaction. This allows for the synthesis of a wide array of analogues with varied steric and electronic properties.

The versatility of this approach is demonstrated in the synthesis of various picolinamide derivatives by reacting picolinic acid or its activated forms with different amines. Examples include reactions with N-methylaniline and N-ethylaniline to produce the corresponding N-aryl-N-alkyl picolinamides. nih.gov More complex side chains can also be introduced. For instance, the synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide involves an amidation with a functionalized propyl amine containing both a hydroxyl group and a thiophene (B33073) ring. smolecule.com This highlights the tolerance of the amidation reaction to other functional groups on the amine component. Other synthesized analogues include N,N-arylalkyl-picolinamide derivatives and N-(2-oxo-2-(phenylamino)ethyl)picolinamide, showcasing the broad scope of accessible structures. nih.govajrconline.org

| Amine Used | Resulting Picolinamide Analogue | Reference |

|---|---|---|

| Propylamine | This compound | atlantis-press.com |

| N-Methylaniline | N-Methyl-N-phenylpicolinamide | nih.gov |

| N-Ethylaniline | N-Ethyl-N-phenylpicolinamide | nih.gov |

| 3-Amino-1-(thiophen-2-yl)propan-1-ol | N-(3-Hydroxy-3-(thiophen-2-yl)propyl)picolinamide | smolecule.com |

| 2-Amino-N-phenylacetamide | N-(2-Oxo-2-(phenylamino)ethyl)picolinamide | ajrconline.org |

Introduction of Novel Substituents for Structural Probing

The this compound scaffold serves as a versatile template for chemical modification, allowing researchers to introduce a wide array of substituents to probe structure-activity relationships and develop new functionalities. These modifications can be strategically placed on either the pyridine ring or the N-propyl chain, leading to derivatives with tailored properties.

One area of focus has been the substitution on the pyridine ring. For instance, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide has been developed as a key intermediate for small molecule inhibitors. atlantis-press.comresearchgate.net This process involves a nucleophilic substitution reaction where the chlorine atom at the 4-position of a picolinamide precursor is displaced by p-aminophenol. atlantis-press.com Similarly, researchers have designed and synthesized pyridineamide derivatives that incorporate a 1,2,3-triazole fragment, aiming to develop new c-Met inhibitors. nih.govmdpi.com

Modifications to the N-propyl chain are also a common strategy. The introduction of a hydroxyl group and a thiophene ring onto the propyl chain results in N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide, a compound investigated for its potential antimicrobial activities. smolecule.com Another significant modification involves adding a triethoxysilyl group to the propyl chain, creating N-(3-(triethoxysilyl)propyl)picolinamide. This derivative is designed to act as a bidentate nitrogen ligand for stabilizing metal catalysts used in hydrogenation reactions. researchgate.netmdpi.com These examples underscore the adaptability of the this compound structure for creating diverse chemical entities.

Table 1: Examples of this compound Derivatives with Novel Substituents

| Derivative Name | Position of Substitution | Introduced Substituent(s) | Purpose of Modification | Reference(s) |

|---|---|---|---|---|

| 4-(4-aminophenoxy)-N-propylpicolinamide | Pyridine Ring (C4) | 4-aminophenoxy group | Intermediate for small molecule inhibitors | atlantis-press.com, researchgate.net |

| N-(3-hydroxy-3-(thiophen-2-yl)propyl)picolinamide | N-Propyl Chain | Hydroxyl and Thiophene groups | Exploration of antimicrobial properties | smolecule.com |

| N-(3-(triethoxysilyl)propyl)picolinamide | N-Propyl Chain | Triethoxysilyl group | Ligand for metal catalysts | researchgate.net, mdpi.com |

| Pyridineamide derivatives with 1,2,3-triazole | Pyridine Ring | 1,2,3-triazole fragment | Development of c-Met inhibitors | nih.gov, mdpi.com |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability in the chemical industry has spurred research into greener synthetic routes for a wide range of compounds, including this compound and its derivatives. acs.org Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgacs.org Key areas of improvement include the use of environmentally benign solvents and the development of synthetic protocols with high atom economy. numberanalytics.com

Exploration of Environmentally Benign Solvents and Reagents

Traditional amide synthesis, including routes to this compound, often employs solvents that pose environmental or health risks. ucl.ac.uk For example, syntheses have been reported using dichloromethane (CH2Cl2) and dimethyl sulfoxide (B87167) (DMSO). atlantis-press.com While effective, chlorinated solvents like dichloromethane are associated with disposal costs and safety issues, and dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk

The principles of green chemistry encourage the replacement of such solvents with more environmentally friendly alternatives. nih.gov Promising green solvents for organic reactions include water, supercritical fluids (like scCO2), ionic liquids (ILs), and deep eutectic solvents (DESs). nih.govekb.egscielo.org.mx These solvents are favored for properties such as low toxicity, non-flammability, and biodegradability. ekb.eg For instance, the synthesis of certain palladium complexes with picolinic acid has been achieved under mild, ecofriendly conditions in a green solvent. researchgate.net While specific applications of these green solvents to this compound synthesis are still an emerging area, the broader trend in organic synthesis points towards their increasing adoption to minimize the environmental footprint of chemical manufacturing. semanticscholar.orgresearchgate.net

Table 2: Comparison of Conventional and Green Solvents in Organic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages/Concerns | Reference(s) |

|---|---|---|---|---|

| Conventional | ||||

| Chlorinated | Dichloromethane (DCM) | High solvency for many organic compounds | Environmental persistence, potential toxicity, disposal costs | ucl.ac.uk |

| Dipolar Aprotic | DMF, DMSO, NMP | High boiling point, good for polar reactions | Reprotoxicity (NMP, DMF), purification challenges | atlantis-press.com, ucl.ac.uk |

| Green Alternatives | ||||

| Water | H₂O | Non-toxic, non-flammable, inexpensive | Poor solubility for many non-polar organic reactants | ekb.eg, nih.gov |

| Ionic Liquids (ILs) | [BMIM]Cl | Low volatility, thermal stability, tunable properties | Potential toxicity, cost, recycling challenges | scielo.org.mx, semanticscholar.org |

| Deep Eutectic Solvents (DESs) | Choline chloride-based | Low cost, biodegradable, low toxicity | Can be viscous, limited thermal stability | ekb.eg |

| Supercritical Fluids | scCO₂ | Gaseous properties allow easy removal, non-toxic | Requires high pressure equipment | nih.gov, semanticscholar.org |

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgtamu.edu A higher atom economy signifies a "greener" process, as it generates less waste and makes more efficient use of raw materials. studymind.co.uk

Many conventional methods for forming amide bonds, which are central to the synthesis of this compound, suffer from poor atom economy. ucl.ac.uk These methods often rely on stoichiometric activating reagents such as carbodiimides (e.g., EDC) or coupling agents (e.g., HATU), which generate significant amounts of byproducts that must be separated and disposed of. ucl.ac.uk For example, the synthesis of 4-chloro-N-propylpicolinamide from 4-chloropicolinoyl chloride and propylamine produces hydrogen chloride (HCl) as a byproduct, which is not incorporated into the final molecule, thus reducing the atom economy. atlantis-press.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studymind.co.uk

Sustainable synthetic protocols aim to maximize atom economy. numberanalytics.com Transition metal-catalyzed reactions, such as the direct amidation of carboxylic acids with amines, represent a more atom-economical approach as they can proceed with minimal waste, often producing only water as a byproduct. nwnu.edu.cn Isomerization reactions are also highly atom-economical as they involve the rearrangement of atoms within a molecule without the loss of any atoms. nwnu.edu.cn The development of catalytic and step-economical routes is crucial for creating more sustainable methods for the industrial production of this compound and its derivatives. ntu.edu.sg

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-Propylpicolinamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

While specific, experimentally derived spectra for this compound are not widely published in readily accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the functional groups present in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-propyl chain. The aromatic region would feature signals for the four pyridine protons, with their chemical shifts influenced by the electron-withdrawing picolinamide (B142947) group. The aliphatic region would contain signals for the propyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons, exhibiting characteristic splitting patterns due to spin-spin coupling with adjacent protons. The amide proton (N-H) would typically appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display nine distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift. The five carbons of the pyridine ring would appear in the aromatic region, while the three carbons of the propyl group would be found in the upfield, aliphatic region of the spectrum. bhu.ac.inudel.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on standard chemical shift values and substituent effects. Actual experimental values may vary.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Predicted Multiplicity | Position | Predicted δ (ppm) |

| Pyridine H | ~8.5-8.7 | d | C=O | ~164-166 |

| Pyridine H | ~8.1-8.3 | d | Pyridine C (ipso) | ~148-150 |

| Pyridine H | ~7.8-8.0 | t | Pyridine C | ~147-149 |

| Pyridine H | ~7.4-7.6 | t | Pyridine C | ~137-139 |

| NH | ~8.2-8.5 | br s | Pyridine C | ~125-127 |

| N-CH₂ | ~3.3-3.5 | q | Pyridine C | ~121-123 |

| CH₂ | ~1.5-1.7 | sextet | N-CH₂ | ~41-43 |

| CH₃ | ~0.9-1.0 | t | CH₂ | ~22-24 |

| CH₃ | ~11-13 |

Beyond ¹H and ¹³C NMR, advanced techniques targeting other nuclei can provide further structural insights. ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, is particularly valuable for studying nitrogen-containing compounds like this compound. wikipedia.orghuji.ac.il

The molecule contains two distinct nitrogen environments: the sp²-hybridized nitrogen in the pyridine ring and the sp²-hybridized nitrogen of the amide group. ¹⁵N NMR could differentiate between these two sites, providing data on the electronic environment and bonding characteristics of each nitrogen atom. nasa.govresearchgate.net The chemical shifts of these nitrogens can be sensitive to factors like solvent, pH, and intermolecular interactions. rsc.org Due to sensitivity challenges, ¹⁵N NMR data is often acquired using indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the ¹⁵N nucleus to nearby protons. nasa.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally fragile molecules like this compound. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. youtube.com For this compound (C₉H₁₂N₂O), the average molecular weight is approximately 164.21 g/mol . Therefore, the ESI-mass spectrum would be expected to show a prominent peak at an m/z value of approximately 165.22, corresponding to the [M+H]⁺ ion. Other adduct ions, such as the sodium adduct [M+Na]⁺ at m/z 187.20, may also be observed. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is essential for analyzing this compound in complex mixtures, such as reaction progress checks, purity assessments of synthetic batches, or in biological matrices. researchgate.netnih.gov The LC system separates the compound from impurities and other components, which are then ionized and detected by the mass spectrometer. thermofisher.com LC-MS/MS, a tandem MS approach, can provide even greater specificity and structural information by fragmenting the parent ion and analyzing the resulting product ions. qub.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govthermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net The calculated monoisotopic mass of this compound (C₉H₁₂N₂O) is 164.094963 Da. The corresponding protonated molecule [M+H]⁺ has a calculated exact mass of 165.102788 Da. Experimental measurement of this m/z value with high accuracy by HRMS serves as unambiguous confirmation of the elemental formula C₉H₁₃N₂O⁺, a critical step in the characterization of the compound. nih.gov

Table 2: Calculated Mass Data for this compound

| Species | Formula | Type of Mass | Calculated Mass (Da) |

|---|---|---|---|

| Neutral Molecule [M] | C₉H₁₂N₂O | Monoisotopic | 164.094963 |

| Protonated Molecule [M+H]⁺ | C₉H₁₃N₂O⁺ | Monoisotopic | 165.102788 |

| Sodium Adduct [M+Na]⁺ | C₉H₁₂N₂ONa⁺ | Monoisotopic | 187.084758 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful analytical technique that provides information about the molecular vibrations of a compound. uni-siegen.demdpi.com By analyzing the absorption or scattering of electromagnetic radiation, specific functional groups within a molecule can be identified based on their characteristic vibrational frequencies. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy levels of the molecules. uni-siegen.de The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular bonds and functional groups. mdpi.com For this compound, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its primary structural features: the pyridine ring, the secondary amide group, and the n-propyl chain.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The secondary amide N-H bond typically shows a stretching vibration in the range of 3350-3310 cm⁻¹. instanano.com

C-H Stretching: Aromatic C-H stretching from the pyridine ring is anticipated in the 3100-3000 cm⁻¹ region. vscht.cz Aliphatic C-H stretching from the propyl group will appear as strong bands in the 3000-2840 cm⁻¹ range. libretexts.org

C=O Stretching (Amide I band): The carbonyl group of the secondary amide gives rise to a very strong and characteristic absorption, known as the Amide I band, typically found between 1680 and 1630 cm⁻¹.

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is a key feature of secondary amides and appears in the 1570-1515 cm⁻¹ region.

C=C and C=N Stretching: Vibrations from the pyridine ring are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the propyl chain will be observed around 1465 cm⁻¹ and 1378 cm⁻¹, respectively. vscht.cz

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3350-3310 | N-H Stretch | Secondary Amide | Medium |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) | Medium to Weak |

| 3000-2840 | C-H Stretch | Aliphatic (Propyl) | Medium |

| 1680-1630 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1570-1515 | N-H Bend (Amide II) | Secondary Amide | Medium to Strong |

| 1600-1400 | C=C and C=N Stretch | Aromatic (Pyridine) | Medium |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1378 | C-H Bend (Rocking) | -CH₃ | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can generate an electron density map and build an atomic model of the molecule. youtube.com This provides definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. wikipedia.orgyoutube.com

For this compound, a single-crystal X-ray diffraction study would reveal its exact molecular conformation in the solid state, including the planarity of the picolinamide group and the orientation of the propyl chain. The analysis would also detail supramolecular features, such as hydrogen bonding involving the amide N-H and C=O groups, which are crucial for the cohesion of the crystal structure. nih.gov

While specific crystallographic data for this compound is not available, the data for a related compound, N-(4-methoxyphenyl)picolinamide, illustrates the type of information obtained from such an analysis. nih.gov Structural analysis of this analog revealed a nearly coplanar arrangement of its non-hydrogen atoms and stabilization through intramolecular hydrogen bonds. nih.gov The crystal cohesion was further supported by intermolecular C—H⋯π interactions. nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₂N₂O₂ |

| Formula weight | 228.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a, b, c (Å) | 5.8931 (3), 11.0343 (6), 17.5193 (9) |

| α, β, γ (°) | 90, 94.708 (2), 90 |

| Volume (ų) | 1135.53 (10) |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.335 |

Surface and Material Characterization Techniques (for composites/catalysts)

When this compound is incorporated into composite materials or used as a ligand in heterogeneous catalysts, characterization of the material's surface properties becomes critical. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Brunauer–Emmett–Teller (BET) analysis provide essential information about the surface chemistry and physical texture.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. pnnl.gov XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the surface.

For a composite material containing this compound, XPS can confirm the presence of the compound on the surface and provide insight into its chemical state and interactions with the support material. High-resolution scans of the C 1s, N 1s, and O 1s core levels would be particularly informative. The N 1s spectrum, for instance, could potentially distinguish between the nitrogen atom in the pyridine ring and the nitrogen atom in the amide group due to their different chemical environments, resulting in distinct binding energies. nus.edu.sg The binding energy of the pyridine nitrogen would be expected at approximately 399 eV, while the amide nitrogen would appear at a slightly higher binding energy, around 400 eV. mdpi.com

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| O 1s | C=O (Amide) | ~531-532 |

| N 1s | -NH- (Amide) | ~400 |

| N 1s | Pyridine Ring | ~399 |

| C 1s | C=O (Amide) | ~288 |

| C 1s | C-N, C-C (Pyridine) | ~285-286 |

| C 1s | C-C, C-H (Aliphatic) | ~284.8 |

The Brunauer–Emmett–Teller (BET) method is a foundational technique used to determine the specific surface area of solid or porous materials. upi.edu It relies on the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures. iitk.ac.in By measuring the amount of gas adsorbed over a range of partial pressures, a BET isotherm is generated, from which the specific surface area (in m²/g) can be calculated. upi.edu

In the context of a catalyst or composite where this compound is supported on a porous material (e.g., silica (B1680970), alumina, or activated carbon), BET analysis is crucial for characterizing the physical structure of the support. researchgate.net The analysis provides data on the specific surface area, pore volume, and average pore diameter. iitk.ac.in These parameters are vital as they influence the accessibility of active sites and the diffusion of reactants and products in catalytic applications. A high surface area is often desirable to maximize the dispersion of the active component containing the this compound ligand. iitk.ac.in

| Parameter | Description | Example Value |

|---|---|---|

| BET Surface Area | Total surface area per unit of mass available for gas adsorption. | 155 m²/g |

| Total Pore Volume | The total volume of the pores within the material. | 0.25 cm³/g |

| Average Pore Diameter | The average diameter of the pores, indicating if the material is microporous, mesoporous, or macroporous. | 6.5 nm |

Coordination Chemistry and Ligand Properties of N Propylpicolinamide

Ligand Design and Coordination Modes

The structural features of N-Propylpicolinamide dictate its behavior as a ligand, influencing the geometry and stability of its metal complexes.

The most common coordination mode for picolinamide-type ligands is bidentate chelation, forming a stable five-membered ring with a metal center. This chelation involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide carbonyl group. This N,O-donor set is effective in coordinating with a variety of transition metals. The formation of this chelate ring is entropically favored and results in thermodynamically stable metal complexes.

The N-propyl group attached to the amide nitrogen has a significant impact on the ligand's properties.

Electronic Effects: The propyl group is an electron-donating group. It increases the electron density on the amide nitrogen and, through resonance, on the carbonyl oxygen. This enhanced electron density on the donor oxygen atom can lead to stronger metal-ligand bonds compared to unsubstituted picolinamide (B142947).

The amide group in this compound contains an N-H proton that can be removed under basic conditions, leading to the deprotonation of the ligand. This process transforms the neutral ligand into an anionic ligand.

Upon deprotonation, the amide nitrogen becomes a potent donor atom. This allows the ligand to act as an anionic bidentate N,N-donor (coordinating through the pyridine nitrogen and the deprotonated amide nitrogen) or even as a tridentate ligand if the amide oxygen also participates. This change in coordination mode significantly alters the charge and electronic properties of the resulting metal complex, often leading to the formation of stable, neutral complexes with divalent metal ions.

Synthesis and Structural Chemistry of Metal Complexes

This compound is capable of forming stable complexes with a wide range of transition metals. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Complexes of this compound with various transition metals can be synthesized through straightforward methods. For example, reacting this compound with metal chlorides or nitrates in solvents like ethanol (B145695) or acetonitrile (B52724) often leads to the formation of the desired coordination compounds.

Palladium(II) Complexes: Palladium(II) typically forms square planar complexes. With this compound acting as a neutral bidentate ligand, a complex of the type [Pd(this compound)₂]Cl₂ could be formed.

Cadmium(II) and Cobalt(II) Complexes: These metals, with their flexible coordination geometries, can form tetrahedral or octahedral complexes. For instance, octahedral complexes of the type [M(this compound)₂(H₂O)₂]²⁺ (where M = Co or Cd) are plausible.

Nickel(II) Complexes: Nickel(II) commonly forms octahedral complexes, which are often green in color. A typical reaction would involve mixing NiCl₂·6H₂O with the ligand in a 1:2 molar ratio. jscimedcentral.com

Iridium Complexes: Iridium can form highly stable octahedral complexes, and this compound can act as a stabilizing ligand in various oxidation states of iridium.

The stoichiometry and structure of the resulting complexes depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

The formation of metal complexes with this compound can be confirmed and studied using various spectroscopic techniques, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. The key vibrational bands to monitor are the C=O stretching frequency of the amide group and the C=N stretching frequency of the pyridine ring.

Upon coordination of the amide oxygen to a metal center, the C=O bond is weakened, resulting in a shift of the ν(C=O) band to a lower frequency (lower wavenumber).

The coordination of the pyridine nitrogen atom typically causes a slight shift of the pyridine ring's vibrational bands to higher frequencies.

Interactive Data Table: Expected IR Spectral Shifts upon Coordination

| Vibrational Mode | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Change upon Coordination |

| ν(N-H) Amide | ~3300 | ~3300 (or absent if deprotonated) | Little change, unless deprotonation occurs. |

| ν(C=O) Amide I | ~1660 | ~1620 - 1640 | Shift to lower frequency. |

| Pyridine Ring Vibrations | ~1590, 1470, 1430 | Shift to higher or lower frequencies | Shifts indicate coordination of the pyridine nitrogen. |

| ν(M-O) | N/A | ~545 - 580 | Appearance of a new band. mdpi.com |

| ν(M-N) | N/A | ~410 - 500 | Appearance of a new band. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complexes in solution.

¹H NMR: The signals of the protons on the pyridine ring and the propyl group will be affected by coordination. The protons closest to the metal center (e.g., the proton at position 6 of the pyridine ring and the CH₂ group adjacent to the amide nitrogen) are expected to show the most significant downfield shifts due to the deshielding effect of the metal ion.

¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyridine ring and the carbonyl carbon will experience shifts upon complexation, providing further evidence of coordination.

Interactive Data Table: Expected ¹H NMR Chemical Shift Changes

| Proton Group | Free Ligand (Approx. δ, ppm) | Coordinated Ligand (Approx. δ, ppm) | Change upon Coordination |

| Pyridine H-6 | ~8.5 | > 8.5 | Downfield shift. |

| Other Pyridine Protons | ~7.4 - 8.2 | Shifted | Downfield shifts. |

| Amide N-H | ~8.3 | > 8.3 (or disappears) | Downfield shift or disappearance upon deprotonation. |

| Propyl -CH₂- (adjacent to N) | ~3.3 | > 3.3 | Downfield shift. |

| Propyl -CH₂- (middle) | ~1.6 | Shifted | Minor shift. |

| Propyl -CH₃ | ~0.9 | Shifted | Minor shift. |

Detailed Analysis of Coordination Geometries and Bonding

While specific crystal structure data for this compound complexes are not extensively documented in publicly available literature, the coordination geometries can be inferred from related picolinamide structures. Typically, picolinamide and its N-substituted derivatives act as bidentate ligands, coordinating to a metal ion through the pyridine nitrogen and the amide oxygen. This chelation forms a stable five-membered ring, which is a common motif in coordination chemistry.

The resulting coordination geometry around the central metal ion is dependent on several factors, including the nature of the metal ion, its oxidation state, the presence of other ancillary ligands, and the reaction conditions. Common geometries observed for metal complexes with picolinamide-type ligands include tetrahedral, square planar, and octahedral configurations. For instance, in a simple 1:2 metal-to-ligand complex, a tetrahedral or square planar geometry might be adopted, while the inclusion of solvent molecules or other ligands can lead to higher coordination numbers and octahedral arrangements.

The bonding in these complexes is characterized by a combination of sigma donation from the nitrogen and oxygen lone pairs to the metal center and, in some cases, pi-backbonding from the metal d-orbitals to the pyridine ring's π* orbitals. The N-propyl group, through its electron-donating inductive effect, can increase the electron density on the amide nitrogen, which may indirectly influence the strength of the metal-ligand bonds. Theoretical studies on similar ligand systems can provide further insights into the nature of these interactions, including bond energies and electronic charge distributions.

Applications in Catalysis and Advanced Materials

The unique electronic and steric properties of this compound-metal complexes make them promising candidates for various catalytic applications and for the development of advanced materials.

Homogeneous Catalysis with this compound-based Complexes

Heterogeneous Catalysis, including Immobilized Systems

A significant advancement in the application of this compound has been demonstrated in the field of heterogeneous catalysis. Specifically, an iridium complex incorporating a derivative of this compound has been successfully immobilized on a silica (B1680970) support (Ir_PicaSi_SiO2). acs.orgresearchgate.net This immobilized catalyst has shown remarkable efficiency in the hydrogenation of carbon dioxide (CO2) and the dehydrogenation of formic acid, crucial reactions for hydrogen storage and CO2 utilization. acs.orgresearchgate.net

The synthesis of the molecular precursor, (N-propyl)picolinamide, is a key step in the preparation of this catalyst. researchgate.net The immobilization process involves anchoring the iridium-picolinamide complex onto the silica surface, which offers the advantages of easy separation of the catalyst from the reaction mixture and enhanced catalyst stability and reusability. acs.orgresearchgate.net The performance of this heterogeneous catalyst is comparable to its homogeneous analogue in CO2 hydrogenation, highlighting the effectiveness of the immobilization strategy. researchgate.net

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Ir_PicaSi_SiO2 | CO2 Hydrogenation | Comparable activity to its homogeneous counterpart. | researchgate.net |

| Ir_PicaSi_SiO2 | Formic Acid Dehydrogenation | Efficient and reusable catalyst. | acs.org |

Metal Extraction and Separation Science (relevant for picolinamide ligands generally)

Picolinamide-based ligands have been widely investigated for their potential in metal extraction and separation, a critical technology in hydrometallurgy and waste treatment. The selectivity of these ligands towards specific metal ions can be tuned by modifying the substituent on the amide nitrogen.

The N-substituent, such as the propyl group in this compound, can influence the lipophilicity of the ligand-metal complex, which is a key parameter in solvent extraction processes. Increased lipophilicity generally leads to better extraction into the organic phase. Furthermore, the steric and electronic effects of the N-substituent can impart selectivity for certain metal ions. For instance, N-substituted picolinamides have shown enhanced selectivity for the extraction of mercury(II) ions over other transition metals. This selectivity is attributed to the specific coordination preferences of the metal ion and the tailored binding pocket created by the ligand. While specific extraction data for this compound is not extensively detailed, the general trends observed for N-alkylpicolinamides suggest its potential utility in the selective separation of valuable or toxic metals.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It is particularly popular due to its excellent balance of computational cost and accuracy. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density.

The process of geometry optimization involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule. mdpi.comarxiv.org This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located. arxiv.org

For N-Propylpicolinamide, a DFT geometry optimization, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the equilibrium bond lengths, bond angles, and dihedral angles. This provides a precise 3D model of the molecule in its ground state. A similar approach has been successfully used to determine the optimized geometry of related compounds like N-(4-hydroxyphenyl)picolinamide. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (Amide) | 1.245 |

| C-N (Amide) | 1.358 | |

| N-H (Amide) | 1.012 | |

| N-C (Propyl) | 1.465 | |

| C-C (Pyridine-Amide) | 1.510 | |

| Bond Angles (°) | O=C-N | 122.5 |

| C-N-C | 121.8 | |

| Pyridine (B92270) C-C-N | 116.0 | |

| Dihedral Angle (°) | O=C-N-C | 178.5 |

| Note: These values are representative and for illustrative purposes, as specific computational results for this compound are not available in published literature. |

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. edu.krdnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: irjweb.comedu.krd

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors provide a quantitative framework for predicting how this compound might interact with other reagents. For example, the Molecular Electrostatic Potential (MEP) surface visually maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Formula | Calculated Value (eV) |

| EHOMO | - | -6.85 |

| ELUMO | - | -0.95 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Electronegativity (χ) | (I+A)/2 | 3.90 |

| Chemical Hardness (η) | (I-A)/2 | 2.95 |

| Chemical Softness (S) | 1/(2η) | 0.169 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.58 |

| Note: These values are representative and for illustrative purposes, based on typical ranges for similar organic molecules. |

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. After performing a geometry optimization, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the positions of absorption bands in the Infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for excellent agreement with experimental spectra. researchgate.net This aids in the assignment of specific vibrational modes to observed spectral peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. Theoretical prediction of chemical shifts can help in assigning signals in complex experimental spectra and confirming the proposed molecular structure. researchgate.net

Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound (Hypothetical Data)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Stretch (Amide) | 3350 | 3370-3330 |

| C-H Stretch (Aromatic) | 3065 | 3100-3050 |

| C-H Stretch (Aliphatic) | 2960 | 2970-2950 |

| C=O Stretch (Amide I) | 1675 | 1680-1660 |

| N-H Bend (Amide II) | 1540 | 1550-1530 |

| C=N, C=C Stretch (Pyridine) | 1590 | 1600-1580 |

| Note: Calculated values are hypothetical examples to illustrate the predictive capability of computational methods. |

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry allows for the dynamic exploration of chemical reactions, providing detailed insights into how transformations occur.

Computational methods can be used to model the entire energy profile of a synthetic reaction. A common synthesis route for this compound would be the amidation of picolinic acid (or its acyl chloride derivative) with n-propylamine. Theoretical calculations can elucidate this pathway by:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Calculating the energies of each species along the reaction coordinate.

Identifying the transition state (TS) , which is the highest energy point on the reaction pathway, and characterizing it by a single imaginary frequency.

Computational modeling is invaluable for investigating the detailed step-by-step mechanisms of chemical transformations, such as the hydrolysis of the amide bond in this compound. For a reaction like acid-catalyzed hydrolysis, DFT calculations can be used to model each elementary step:

Protonation of the amide carbonyl oxygen.

Nucleophilic attack by a water molecule on the carbonyl carbon.

Proton transfer steps.

Breaking of the C-N bond to release the amine and carboxylic acid products.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling is instrumental in predicting how this compound might interact with biological targets, such as proteins or enzymes. These computational techniques are foundational in fields like drug discovery and materials science.

Molecular docking is a computational method used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor, typically a protein. nih.gov This technique helps in understanding the binding mechanism and estimating the strength of the interaction, often expressed as a binding affinity or score. pensoft.net The process involves preparing three-dimensional structures of both the ligand (this compound) and the target protein, then using a docking algorithm to sample various binding poses within the receptor's active site. pensoft.netnih.gov A scoring function then ranks these poses to identify the most likely binding mode. pensoft.net

Studies on related picolinamide (B142947) derivatives have successfully used molecular docking to elucidate their interaction with biological targets. For instance, in investigations of acetylcholinesterase inhibitors, docking revealed that picolinamide compounds can bind to both the catalytic and peripheral sites of the enzyme. researchgate.net Similarly, quantum computations and molecular docking have been applied to other derivatives like N-(4-hydroxyphenyl)picolinamide to analyze the interaction between the ligand and a target protein. researchgate.net For this compound, such simulations would identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, or van der Waals forces, providing a detailed picture of its binding mode at the atomic level. samipubco.com

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | An estimation of the binding energy between the ligand and the protein. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Interacting Residues (Hydrogen Bonds) | Amino acid residues in the protein's active site that form hydrogen bonds with the ligand. | TYR 84, SER 122 |

| Interacting Residues (Hydrophobic) | Amino acid residues that form hydrophobic or van der Waals interactions with the ligand. | TRP 279, PHE 330, LEU 282 |

| RMSD of Best Pose | Root Mean Square Deviation between the docked pose and a reference conformation, indicating the accuracy of the docking pose. | 1.2 Å |

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of this compound and its complexes over time. youtube.com An MD simulation begins with an initial structure, often derived from docking, which is then placed in a simulated physiological environment, such as a water box with ions. nih.gov The system's evolution is calculated by solving Newton's equations of motion for every atom, governed by a set of parameters known as a force field. youtube.com

These simulations, often run for hundreds of nanoseconds, can confirm the stability of a ligand-protein complex predicted by docking. nih.govsamipubco.com Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule and the persistence of key intermolecular interactions. pensoft.net All-atom MD simulations on structurally related polymers, such as poly(N-n-propylacrylamide) and poly(N-isopropylacrylamide), have been used to study their conformational changes, hydration, and aggregation in aqueous solutions, demonstrating the power of MD to probe molecular behavior. rsc.orgnih.govrsc.org For this compound, MD simulations can elucidate its conformational preferences in solution and the stability of its binding to a target, providing insights that are inaccessible through static modeling methods. rsc.org

| Analysis Metric | Description | Typical Simulation Result |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from an initial reference structure over time. A stable, low RMSD suggests the complex is not undergoing major structural changes. | Plateau at ~2.0 Å after initial equilibration. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. It identifies flexible and rigid regions of the complex. | Higher fluctuations in loop regions of the protein; low fluctuations for the bound ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the course of the simulation. | Key hydrogen bonds identified in docking persist for >80% of the simulation time. |

| Conformational Clustering | Groups similar ligand or protein conformations together to identify the most populated and energetically favorable structural states. | The ligand predominantly adopts one major conformational cluster within the binding site. |

Structure-Property Relationship Predictions

Theoretical investigations are crucial for predicting the physical and chemical properties of a molecule based on its structure. These predictions can guide experimental efforts and provide a deeper understanding of the molecular factors that determine macroscopic behavior.

Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that correlate the chemical structure of a molecule with one of its physicochemical properties. researchgate.netunimore.it The fundamental principle of QSPR is that the structure of a molecule, encoded by calculated values known as molecular descriptors, dictates its properties. researchgate.net The development of a QSPR model involves several steps: selecting a dataset of compounds with known property values, calculating a large number of molecular descriptors, using statistical methods to build a predictive model, and rigorously validating the model's performance. plos.org

For this compound, a QSPR model could be developed to predict properties like aqueous solubility, boiling point, or partition coefficient. unimore.it This would involve calculating a variety of descriptors, which can be categorized as constitutional, topological, geometric, or quantum-chemical. researchgate.net Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are then employed to create an equation that links a subset of these descriptors to the property of interest. plos.orgusfq.edu.ec Such models are valuable for screening virtual libraries of related compounds and prioritizing candidates for synthesis and experimental testing.

| Descriptor Class | Description | Specific Examples |

|---|---|---|

| Constitutional | Based on the molecular formula, describing atom and bond counts. | Molecular Weight, Number of Nitrogen Atoms, Number of Rotatable Bonds. |

| Topological | Based on the 2D graph representation of the molecule, describing connectivity. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometrical | Based on the 3D structure of the molecule. | Solvent Accessible Surface Area, Molecular Volume. |

| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges. usfq.edu.ec |

Theoretical methods are essential for quantifying the energetics of interactions between this compound and metal ions. As a picolinamide, the molecule possesses potential coordination sites (the pyridine nitrogen and the amide oxygen) that can chelate metal cations. tandfonline.com Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the structure and stability of the resulting metal complexes. researchgate.net

These computational studies can provide detailed insights into the nature of the ligand-metal bond. tandfonline.com Energy decomposition analysis techniques can dissect the total interaction energy into physically meaningful components, such as electrostatics (attraction/repulsion between static charge distributions), induction (polarization), and dispersion (van der Waals attraction). nih.gov Such analyses clarify the primary forces driving complex formation. Theoretical investigations into the interaction of picolinamides with lanthanide cations have shown the importance of both the pyridine and amide moieties in complexation. tandfonline.com Furthermore, these studies can reveal how substituents on the picolinamide scaffold influence the electronic properties of the metal center, which is critical for applications in catalysis and materials science. nih.gov

| Energy Component | Description | Example Energy (kcal/mol) |

|---|---|---|

| Electrostatic | The classical Coulombic interaction between the unperturbed charge distributions of the ligand and the metal ion. | -95.5 |

| Exchange (Pauli Repulsion) | The short-range repulsion arising from the Pauli exclusion principle when electron clouds overlap. | +110.2 |

| Induction (Polarization) | The attractive interaction arising from the distortion of each molecule's electron cloud by the other. | -45.8 |

| Dispersion | The attractive interaction arising from correlated electron fluctuations (van der Waals forces). | -12.1 |

| Total Interaction Energy | The sum of all attractive and repulsive components, indicating the overall stability of the complex. | -43.2 |

Structure Activity Relationship Sar and Mechanistic Investigations in Preclinical Models

Design Principles for Modulating Biological Activity

The biological profile of picolinamide (B142947) derivatives can be systematically tuned through strategic modifications to the core structure and its substituents. These modifications are guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Systematic Modification of Peripheral Substituents and Core Scaffold

The picolinamide scaffold consists of a pyridine (B92270) ring and an N-substituted amide side chain. Both components offer opportunities for systematic modification to probe and optimize biological activity.

Research into picolinamide-based antibacterials highlights the critical role of the core scaffold's nitrogen atom position. A comparative study of isonicotinamides (where the amide group is at the 4-position of the pyridine ring) and picolinamides (amide at the 2-position) revealed dramatic differences in selectivity. While an initial isonicotinamide (B137802) compound was equally active against Staphylococcus aureus and Clostridioides difficile, repositioning the nitrogen to create the picolinamide isomer resulted in a remarkable >1000-fold increase in selectivity for C. difficile. nih.gov This demonstrates that subtle changes to the core scaffold can have a profound impact on the target selectivity profile. nih.gov

Furthermore, modifications to the peripheral substituents are a cornerstone of SAR exploration. In a series of picolinamide derivatives designed as acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on the N-linked portion of the molecule markedly influenced inhibitory activity. nih.govresearchgate.net For example, derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated, with results indicating that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide (B126) derivatives. nih.govresearchgate.net Similarly, in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), optimization of a hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, through systematic substitution led to the discovery of a highly potent and metabolically stable analog. nih.gov

Exploration of Isosteric Replacements

For the amide bond central to the picolinamide structure, numerous bioisosteric replacements are known. These include heterocycles such as triazoles, oxadiazoles, and imidazoles, which can mimic the hydrogen bonding characteristics of the amide while potentially offering greater resistance to metabolic cleavage by proteases. drughunter.comnih.gov For instance, in the development of other chemical series, problematic amide bonds have been successfully replaced with 1,2,4-oxadiazole (B8745197) moieties, leading to compounds with improved metabolic stability and permeability while retaining potent biological activity. nih.gov While specific examples for N-Propylpicolinamide are not documented, this principle is broadly applicable to the picolinamide class for lead optimization. The goal of such a replacement would be to create a new molecule with biological properties similar to the parent compound but with improved physicochemical or pharmacokinetic characteristics. spirochem.com

Stereochemical Influences on Activity Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. nih.govbiorxiv.org Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov

This stereoselectivity can affect not only the potency of a compound but also its absorption, distribution, metabolism, and excretion (ADME). biorxiv.org For many classes of compounds, one stereoisomer may exhibit the desired therapeutic effect while another may be less active or even responsible for undesirable side effects. biorxiv.org For example, in a study of nature-inspired 3-Br-acivicin and its derivatives, only isomers with a specific stereochemistry—(5S, αS)—displayed significant antiplasmodial activity, suggesting that their cellular uptake might be mediated by a stereoselective transporter. nih.govnih.govresearchgate.net

Although specific stereochemical studies on this compound are not available in the cited literature, the fundamental principle that stereochemistry can have a crucial impact on drug action remains a key consideration in the design and evaluation of any chiral picolinamide derivative. nih.gov

In Vitro Activity Profiling in Research Systems

The biological effects of new chemical entities are initially characterized using in vitro research systems. These include assays against isolated molecular targets to determine potency and selectivity, as well as cell-based assays to assess activity in a more complex biological context.

Evaluation of Potency Against Specific Molecular Targets (e.g., Kinases, Enzymes)

Picolinamide derivatives have been investigated as inhibitors of various enzymes and kinases, which are key regulators of cellular processes and are frequently implicated in disease. nih.gov The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific target by 50%.

Several studies have demonstrated the potential of the picolinamide scaffold to generate potent enzyme inhibitors. One series of picolinamide derivatives containing a dimethylamine side chain was evaluated for acetylcholinesterase (AChE) inhibitory activity, with the most potent compound, 7a , exhibiting an IC50 of 2.49 µM. nih.govresearchgate.net Another research effort led to the discovery of picolinamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov In the realm of oncology, a series of novel picolinamide-based derivatives were identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis. scispace.com The most active of these compounds potently inhibited VEGFR-2 with an IC50 value of 0.29 µM. scispace.com

| Compound Class/Example | Molecular Target | Potency (IC50) | Reference |

| Picolinamide Derivative 7a | Acetylcholinesterase (AChE) | 2.49 µM | nih.gov, researchgate.net |

| Picolinamide Derivative 8l | VEGFR-2 Kinase | 0.29 µM | scispace.com |

| Picolinamide Derivative 8j | VEGFR-2 Kinase | 0.53 µM | scispace.com |

| Picolinamide Derivative 8a | VEGFR-2 Kinase | 0.87 µM | scispace.com |

Cell-Based Assays Utilizing Defined Cell Lines (e.g., A549, HeLa, MCF-7) for Activity Assessment

To evaluate the effects of compounds on cellular processes like proliferation and viability, cell-based assays are essential. These assays use established cancer cell lines such as A549 (human lung carcinoma), HeLa (human cervical carcinoma), and MCF-7 (human breast carcinoma) to determine a compound's cytotoxic or antiproliferative activity.

Picolinamide-based compounds have shown activity in such assays. A novel series of picolinamide derivatives designed as VEGFR-2 inhibitors were tested for their antiproliferative effects against A549 and HepG2 cell lines. scispace.com Several compounds demonstrated notable activity, with compound 8j showing an IC50 of 12.5 µM against A549 cells and compound 8l showing an IC50 of 13.2 µM against the same cell line. scispace.com In another study, various carboxamide derivatives were evaluated for their ability to antagonize the P2X7 receptor in a transfected MCF-7 cell line, demonstrating the utility of this cell line for screening picolinamide-related structures. nih.gov While not picolinamides, related platinum complexes like I-picoplatin have shown higher toxicity than cisplatin (B142131) in HeLa cells, indicating this cell line's relevance for evaluating compounds with a pyridine-containing scaffold. nih.gov

| Compound Class/Example | Cell Line | Activity Type | Potency (IC50) | Reference |

| Picolinamide Derivative 8j | A549 (Lung) | Antiproliferative | 12.5 µM | scispace.com |

| Picolinamide Derivative 8l | A549 (Lung) | Antiproliferative | 13.2 µM | scispace.com |

| Picolinamide Derivative 8k | A549 (Lung) | Antiproliferative | 15.6 µM | scispace.com |

| Picolinamide Derivative 8d | A549 (Lung) | Antiproliferative | 16.2 µM | scispace.com |

| I-picoplatin | HeLa (Cervical) | Cytotoxic | 3.7 µM | nih.gov |

| Carboxamide Derivative 1e | h-P2X7R-MCF-7 (Breast) | Receptor Antagonism | 0.457 µM | nih.gov |

| Carboxamide Derivative 2f | h-P2X7R-MCF-7 (Breast) | Receptor Antagonism | 0.566 µM | nih.gov |

Elucidation of Molecular Mechanisms of Action

The preclinical investigation into the molecular mechanisms of this compound is a critical area of research aimed at understanding its therapeutic potential. While specific data on this compound is limited, broader studies on the picolinamide class of compounds provide a foundational framework for hypothesizing its interactions and effects at a molecular and cellular level. These investigations are essential for elucidating the structure-activity relationship (SAR) and for guiding the development of more potent and selective derivatives.

Investigating Binding Interactions with Target Proteins

While specific target proteins for this compound have not been extensively documented in publicly available research, studies on analogous picolinamide structures suggest that the picolinamide scaffold can engage in various binding interactions. The nitrogen atom of the pyridine ring and the amide linkage are key features that can participate in hydrogen bonding and coordination with metallic centers within protein active sites.

Computational modeling and in vitro binding assays are crucial methodologies in this area of research. For the broader picolinamide class, these studies have revealed potential interactions with a range of protein targets, including enzymes and receptors. The nature and strength of these interactions are heavily influenced by the substituents on the picolinamide core. The N-propyl group of this compound, for instance, likely contributes to hydrophobic interactions within a target's binding pocket, potentially influencing both affinity and selectivity.

Future research will need to employ techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the precise binding mode of this compound to its putative protein targets. Such studies would provide invaluable insights into the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.

Modulation of Cellular Signaling Pathways in Model Systems

The effect of this compound on cellular signaling pathways is another key aspect of its preclinical evaluation. Research on other picolinamide derivatives has indicated the potential to modulate various signaling cascades involved in cellular processes such as proliferation, inflammation, and apoptosis. nih.gov

For instance, studies on N-methylpicolinamides in the context of anticancer research have suggested that these compounds can interfere with signaling pathways crucial for tumor cell survival. nih.gov It is plausible that this compound could exert similar effects, potentially by inhibiting key kinases or other signaling proteins.

To investigate these effects, researchers typically utilize a variety of in vitro cell-based assays. These may include reporter gene assays to measure the activity of specific transcription factors, western blotting to assess the phosphorylation status of signaling proteins, and cell viability assays to determine the impact on cell growth and death. Preclinical studies in animal models would then be necessary to confirm these findings in a more complex biological system.

The table below summarizes hypothetical effects of this compound on key signaling pathways, based on findings for the broader picolinamide class.

| Signaling Pathway | Potential Effect of this compound (Hypothesized) | Model System for Investigation |

| NF-κB Signaling | Inhibition of NF-κB activation, leading to anti-inflammatory effects. | Lipopolysaccharide (LPS)-stimulated macrophages. |

| MAPK/ERK Pathway | Modulation of ERK phosphorylation, potentially affecting cell proliferation. | Cancer cell lines (e.g., HeLa, A549). |

| PI3K/Akt Pathway | Inhibition of Akt activation, potentially inducing apoptosis. | In vitro kinase assays and various cancer cell lines. |

Enzymatic Inhibition Kinetics and Specificity Studies

A crucial component of understanding the mechanism of action of this compound is to characterize its interaction with specific enzymes. This involves determining the kinetics of inhibition and assessing its specificity for the target enzyme over other related enzymes.

The specificity of this compound would be evaluated by screening it against a panel of related enzymes. High specificity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

The following table outlines the key parameters determined in enzymatic inhibition studies and their significance.

| Kinetic Parameter | Description | Significance |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A measure of the inhibitor's potency. |

| Ki | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of inhibitor affinity than IC50. |

| Type of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Provides insights into the inhibitor's binding site and mechanism of action. |

Further research is imperative to specifically characterize the enzymatic inhibition profile of this compound to fully understand its therapeutic potential and to inform the design of future derivatives with improved efficacy and safety profiles.

Advanced Derivatization and Analytical Methodology Development for Research Purposes

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization involves the modification of a compound to alter its physicochemical properties, thereby improving its detectability and separation characteristics in analytical systems. mdpi.com For N-Propylpicolinamide, derivatization can be strategically applied to overcome challenges associated with its analysis by gas and liquid chromatography, as well as mass spectrometry.

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. phenomenex.com However, the direct analysis of this compound by GC can be challenging due to the presence of the amide functional group, which can lead to issues such as poor peak shape, tailing, and thermal degradation in the injector or column. covachem.com Derivatization can mitigate these issues by increasing the volatility and thermal stability of the analyte. researchgate.net

One common approach is silylation , which involves the replacement of the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This transformation reduces the polarity and hydrogen bonding capacity of the molecule, leading to an increase in volatility and improved chromatographic behavior. phenomenex.comcovachem.com

| Derivatization Strategy | Reagent | Effect on this compound | Anticipated GC-MS Outcome |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces the amide proton with a TMS group, reducing polarity and increasing volatility. | Sharper, more symmetrical peaks; reduced peak tailing; lower elution temperatures. nih.gov |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Introduces a trifluoroacetyl group, which can enhance volatility and improve electron capture detection. | Improved peak shape and potential for enhanced sensitivity with an electron capture detector (ECD). |

| Alkylation | Iodomethane with a strong base | Replaces the amide proton with a methyl group, decreasing polarity. | Increased volatility and thermal stability, leading to better chromatographic performance. greyhoundchrom.com |

These derivatization reactions are typically carried out prior to GC analysis and can significantly enhance the quality of the resulting chromatograms, allowing for more accurate and precise quantification of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. libretexts.org While this compound possesses a pyridine (B92270) ring that absorbs in the ultraviolet (UV) region, its molar absorptivity may not be sufficient for trace-level detection. To enhance its detectability by UV-Vis or fluorescence detectors, a chromophore or fluorophore can be introduced into the molecule through derivatization. libretexts.orgmdpi.com

Derivatization for HPLC analysis often targets the amide functional group. A common strategy involves the hydrolysis of the amide to yield picolinic acid and n-propylamine, followed by derivatization of the resulting primary amine.

| Detection Method | Derivatization Reagent | Target Functional Group (Post-hydrolysis) | Principle of Enhancement |

| UV-Vis Detection | 2,4-Dinitrofluorobenzene (DNFB) | n-Propylamine | Introduction of a dinitrophenyl group, a strong chromophore, significantly increases UV absorbance. libretexts.org |

| Fluorescence Detection | Dansyl chloride | n-Propylamine | Attaches a highly fluorescent dansyl group, enabling sensitive detection at low concentrations. nih.gov |

| Fluorescence Detection | o-Phthalaldehyde (OPA) in the presence of a thiol | n-Propylamine | Forms a fluorescent isoindole derivative, a common pre-column derivatization method for primary amines. |

This approach allows for the indirect but highly sensitive quantification of this compound by leveraging the enhanced detection capabilities of the derivatized product.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective analytical technique. ddtjournal.com The ionization efficiency of a molecule is a critical factor in determining its detectability by MS. tcichemicals.com Derivatization can be employed to improve the ionization of this compound, leading to a stronger signal and lower limits of detection.

| Derivatization Approach | Reagent/Method | Effect on this compound | Expected Outcome in LC-MS |

| Introduction of a permanently charged group | Quaternization of the pyridine nitrogen | Creates a permanently positively charged species. | Enhanced ESI response in positive ion mode, independent of mobile phase pH. |

| Introduction of a readily ionizable group | Derivatization with a reagent containing a tertiary amine | Adds a group with high proton affinity. | Increased ionization efficiency and improved signal-to-noise ratio. ddtjournal.com |

These derivatization strategies can significantly improve the performance of LC-MS methods for the analysis of this compound, enabling more sensitive and reliable quantification in complex matrices.

Development of this compound-based Research Probes

To investigate the biological targets and mechanisms of action of this compound, specialized research probes can be designed and synthesized. These probes retain the core structure of this compound but are modified to include a reporter group, such as a radioisotope or an affinity tag.